molecular formula C10H16O4 B2422322 Methyl 4-acetyl-2-methyl-5-oxohexanoate CAS No. 133578-40-2

Methyl 4-acetyl-2-methyl-5-oxohexanoate

Cat. No.: B2422322
CAS No.: 133578-40-2
M. Wt: 200.234
InChI Key: DIIPTRHCRHVEEI-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-2-methyl-5-oxohexanoate” is a chemical compound with the CAS Number: 133578-40-2 . It has a molecular weight of 200.23 . It is a liquid at room temperature .


Synthesis Analysis

“this compound” has been used in modified Knorr condensation for the synthesis of pyrrole . It has also been used to identify the Michael addition product by using GC and GC-MS . Furthermore, it is an intermediate in the synthesis of Coproporphyrin III-15N4 Sodium Bisulfate Salt .


Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3 . The InChI key is DIIPTRHCRHVEEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, “this compound” has been used in various chemical reactions such as modified Knorr condensation and Michael addition .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm^3 . Its boiling point is 279.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 124.3±21.8 °C . The index of refraction is 1.433 . The molar refractivity is 45.5±0.3 cm^3 .

Scientific Research Applications

1. Synthesis and Application in Leukotriene Production

Methyl 4-acetyl-2-methyl-5-oxohexanoate is used as an intermediate in the synthesis of leukotriene B4, an important lipoxygenase-derived metabolite. It can be obtained from 2-cyclohexen-1-one using a specialized ozonolysis protocol (Hayes & Wallace, 1990).

2. Involvement in Cyclisation Reactions

This compound plays a role in regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid, leading to various cyclic esters. These reactions are significant in the synthesis of complex organic molecules (Begbie & Golding, 1972).

3. Use in Organic Syntheses

It is utilized in organic syntheses, such as the formation of γ-Keto esters from β-Keto esters. This process is integral to the development of various keto esters, which are important in pharmaceutical and chemical industries (Ronsheim, Hilgenkamp & Zercher, 2003).

4. Role in Analytical Chemistry

This compound derivatives are used in analytical chemistry, specifically in gas-liquid chromatography for the detection of certain compounds in biological fluids (Gorchein, 1984).

5. Contribution to Fluorescent Probe Synthesis

It is involved in the synthesis of fluorescent molecules used for studying lipid bilayers in biological membranes. This application is vital for understanding cell membrane dynamics and related biological processes (Balo, Fernández, García‐Mera & López, 2000).

Safety and Hazards

The safety information for “Methyl 4-acetyl-2-methyl-5-oxohexanoate” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

methyl 4-acetyl-2-methyl-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIPTRHCRHVEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)C)C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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